molecular formula C10H11ClO2 B12079741 2-Chloro-6-isopropoxy-benzaldehyde

2-Chloro-6-isopropoxy-benzaldehyde

Cat. No.: B12079741
M. Wt: 198.64 g/mol
InChI Key: MTKISMSBPUAIKT-UHFFFAOYSA-N
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Description

2-Chloro-6-isopropoxy-benzaldehyde: is an organic compound with the molecular formula C10H11ClO2 . It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the second position and an isopropoxy group at the sixth position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-isopropoxy-benzaldehyde typically involves the chlorination of 2,6-dichlorotoluene followed by hydrolysis. The reaction conditions include the use of phosphorus pentachloride as a catalyst and light to facilitate the chlorination process. The hydrolysis step involves the use of an acidic solvent and zinc chloride under heating and reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing waste and environmental impact. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-isopropoxy-benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products:

    Oxidation: 2-Chloro-6-isopropoxy-benzoic acid.

    Reduction: 2-Chloro-6-isopropoxy-benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-6-isopropoxy-benzaldehyde has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: It can be used in the synthesis of biologically active compounds, including potential pharmaceuticals and agrochemicals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It is used in the production of specialty chemicals, including dyes, fragrances, and polymers.

Mechanism of Action

The mechanism of action of 2-Chloro-6-isopropoxy-benzaldehyde depends on the specific chemical reactions it undergoes. In general, the aldehyde group is highly reactive and can participate in various nucleophilic addition reactions. The chlorine atom and isopropoxy group can influence the reactivity and selectivity of these reactions by affecting the electronic and steric properties of the molecule.

Comparison with Similar Compounds

    2-Chloro-6-fluorobenzaldehyde: Similar structure but with a fluorine atom instead of an isopropoxy group.

    2-Chloro-6-methoxybenzaldehyde: Similar structure but with a methoxy group instead of an isopropoxy group. It is used in the synthesis of various organic compounds.

Uniqueness: 2-Chloro-6-isopropoxy-benzaldehyde is unique due to the presence of the isopropoxy group, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of complex organic molecules and in the development of new synthetic methodologies.

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

2-chloro-6-propan-2-yloxybenzaldehyde

InChI

InChI=1S/C10H11ClO2/c1-7(2)13-10-5-3-4-9(11)8(10)6-12/h3-7H,1-2H3

InChI Key

MTKISMSBPUAIKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=CC=C1)Cl)C=O

Origin of Product

United States

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